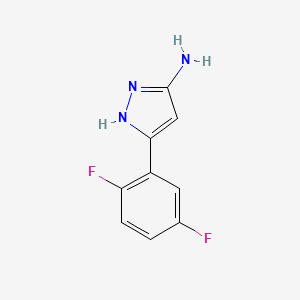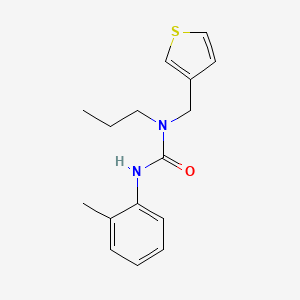
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTUT and has been synthesized using different methods. The purpose of
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea involves the reaction of 3-(o-tolyl)propionyl chloride with thiophen-3-ylmethylamine, followed by the reaction of the resulting intermediate with propyl isocyanate.
Starting Materials
3-(o-tolyl)propionyl chloride, thiophen-3-ylmethylamine, propyl isocyanate
Reaction
Step 1: 3-(o-tolyl)propionyl chloride is reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine to form the intermediate 1-(thiophen-3-ylmethyl)-3-(o-tolyl)propionamide., Step 2: The intermediate is then reacted with propyl isocyanate in the presence of a base such as potassium carbonate to form the final product, 1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea.
作用機序
The mechanism of action of PTUT is not fully understood. However, it is believed that PTUT exerts its biological effects by inhibiting specific enzymes or proteins. For example, PTUT has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in cancer cell growth and proliferation.
生化学的および生理学的効果
PTUT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTUT inhibits the growth of cancer cells and fungi. In vivo studies have shown that PTUT has anti-inflammatory and analgesic effects. PTUT has also been shown to have antioxidant and antimicrobial properties.
実験室実験の利点と制限
One of the advantages of using PTUT in lab experiments is its potential as a multi-target inhibitor. PTUT has been shown to inhibit the activity of multiple enzymes and proteins, which could make it a useful tool for studying various biological processes. However, one limitation of using PTUT in lab experiments is its low solubility in water, which could affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for the study of PTUT. One direction is the synthesis of analogs of PTUT with improved solubility and potency. Another direction is the investigation of PTUT's potential as a drug candidate for the treatment of various diseases, including cancer and fungal infections. Additionally, the use of PTUT as a tool for studying biological processes and as a precursor for the synthesis of other compounds could also be explored.
科学的研究の応用
PTUT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, PTUT has been investigated for its anticancer, antifungal, and antiviral properties. In agriculture, PTUT has been studied for its potential as a herbicide and insecticide. In material science, PTUT has been investigated for its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
特性
IUPAC Name |
3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-9-18(11-14-8-10-20-12-14)16(19)17-15-7-5-4-6-13(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVWXXOMZFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

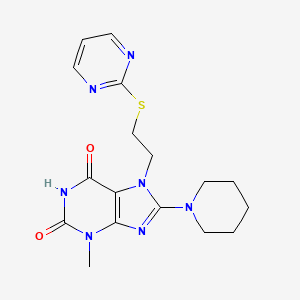
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
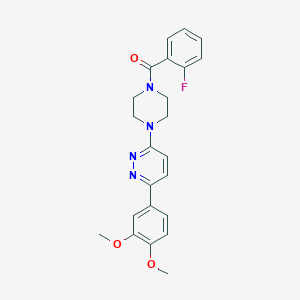
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)
![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)
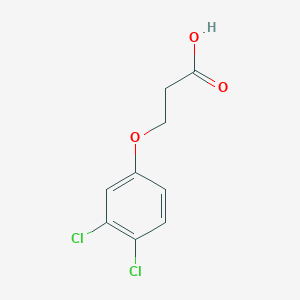
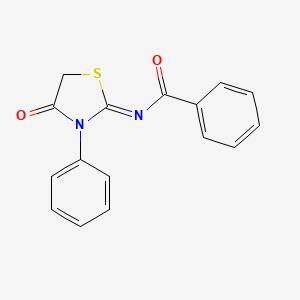
![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
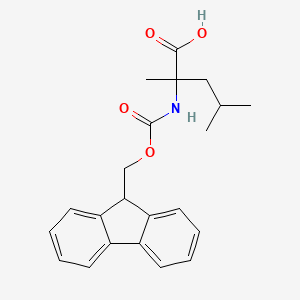
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
